molecular formula C13H9FO B1300072 3-(3-Fluorophenyl)benzaldehyde CAS No. 400750-09-6

3-(3-Fluorophenyl)benzaldehyde

Cat. No.: B1300072
CAS No.: 400750-09-6
M. Wt: 200.21 g/mol
InChI Key: JKHXPCVGTFXSES-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)benzaldehyde is an organic compound with the molecular formula C13H9FO It is a derivative of benzaldehyde, where a fluorine atom is substituted at the meta position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluorophenyl)benzaldehyde typically involves the halogen-exchange reaction. One common method is the fluorination of 3-chlorobenzaldehyde using a fluorinating agent such as potassium fluoride (KF) in the presence of a catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced catalysts and optimized reaction conditions further enhances the yield and reduces the production cost .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Fluorophenyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors .

Comparison with Similar Compounds

  • 2-Fluorobenzaldehyde
  • 4-Fluorobenzaldehyde
  • 3-Chlorobenzaldehyde
  • 3-Bromobenzaldehyde

Comparison: 3-(3-Fluorophenyl)benzaldehyde is unique due to the position of the fluorine atom, which influences its reactivity and interaction with other molecules. Compared to its isomers (2-fluorobenzaldehyde and 4-fluorobenzaldehyde), the meta-substitution pattern provides distinct electronic and steric effects, making it suitable for specific applications .

Properties

IUPAC Name

3-(3-fluorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO/c14-13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHXPCVGTFXSES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362727
Record name 3-(3-fluorophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400750-09-6
Record name 3-(3-fluorophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 400750-09-6
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